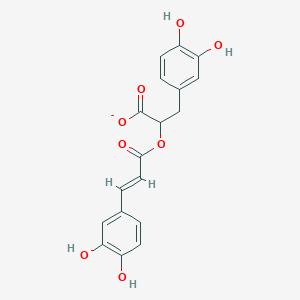

Rosmarinate anion

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rosmarinate is the conjugate base of rosmarinic acid; major species at pH 7.3. It is a conjugate base of a rosmarinic acid.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antioxidant Properties

Rosmarinate anion exhibits potent antioxidant activities, which are crucial in mitigating oxidative stress-related diseases. Research indicates that it can effectively scavenge free radicals and chelate metal ions, thus preventing the formation of reactive oxygen species (ROS). A study demonstrated that sodium rosmarinate showed superior antioxidant properties in various assays compared to its parent compound, rosmarinic acid .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

this compound has demonstrated significant antimicrobial effects against various pathogens. For instance, it has been incorporated into polymer matrices to enhance the antimicrobial properties of films used in food packaging, effectively inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Food Technology

Natural Preservative

Due to its antioxidant and antimicrobial properties, this compound is being explored as a natural food preservative. It can prevent lipid oxidation and microbial spoilage in food products. Studies have shown that incorporating rosmarinic acid into chitosan films significantly improved their antioxidant capacity and extended the shelf life of packaged foods .

Flavor Enhancer

The compound can also be utilized as a flavor enhancer in food products due to its aromatic properties derived from rosemary. Its incorporation can improve the sensory attributes of various food items while providing health benefits.

Materials Science

Polymer Nanocomposites

this compound has been successfully integrated into polymer nanocomposites to enhance their functional properties. For example, magnesium-aluminum layered double hydroxide (LDH)-based nanocarriers modified with rosmarinic acid have been developed for controlled release applications in active packaging . The incorporation of this compound into poly(lactic acid) (PLA) matrices has shown improved mechanical properties and thermal stability due to its antioxidant effects.

| Property | LDH-RA Composite | Control (PLA Only) |

|---|---|---|

| Antimicrobial Efficacy | Yes | No |

| Thermal Stability | Enhanced | Standard |

| Release Kinetics | Controlled | Uncontrolled |

Case Studies

Case Study 1: Antioxidant Mechanisms

A study evaluated the mechanisms by which rosmarinic acid and its salts scavenge free radicals. The findings highlighted that the mono-anionic form of rosmarinic acid is particularly effective in physiological conditions, showcasing its potential application in health supplements aimed at reducing oxidative stress .

Case Study 2: Active Packaging Innovations

Research on polymer composites incorporating this compound revealed significant improvements in water vapor permeability and antimicrobial activity. These composites were tested for use in food packaging applications, demonstrating their ability to extend shelf life while maintaining product quality .

Propriétés

Formule moléculaire |

C18H15O8- |

|---|---|

Poids moléculaire |

359.3 g/mol |

Nom IUPAC |

3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate |

InChI |

InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/p-1/b6-3+ |

Clé InChI |

DOUMFZQKYFQNTF-ZZXKWVIFSA-M |

SMILES |

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

SMILES isomérique |

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |

SMILES canonique |

C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.